molecular formula C9H7N3 B13051382 6-Amino-1H-indole-5-carbonitrile

6-Amino-1H-indole-5-carbonitrile

Cat. No.: B13051382
M. Wt: 157.17 g/mol
InChI Key: HKPUSGCHCQMFOG-UHFFFAOYSA-N
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Description

6-Amino-1H-indole-5-carbonitrile: is a heterocyclic compound that contains both an indole ring and a cyano group (CN) at different positions

    Indole: The indole nucleus is an important heterocyclic system found in various natural compounds and synthetic drug molecules. It has 10 π-electrons, making it aromatic. Physically, indoles are crystalline and colorless, with specific odors.

Preparation Methods

Synthetic Routes:: Several synthetic routes lead to the formation of 6-amino-1H-indole-5-carbonitrile. One common method involves the reaction of an appropriate precursor with a nitrile source. For example:

Chemical Reactions Analysis

Reactions::

    Substitution Reactions: 6-Amino-1H-indole-5-carbonitrile can undergo nucleophilic substitution reactions at the amino group or the cyano group.

    Common Reagents and Conditions:

    Major Products: The specific products depend on the reaction conditions and substituents present.

Scientific Research Applications

6-Amino-1H-indole-5-carbonitrile finds applications in various fields:

    Chemistry: Used as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities (e.g., antiviral, anti-inflammatory, and antioxidant effects).

    Medicine: Explored for drug development.

    Industry: Limited industrial applications, but its versatility makes it interesting for further study.

Mechanism of Action

The exact mechanism by which 6-amino-1H-indole-5-carbonitrile exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While there are no direct analogs to 6-amino-1H-indole-5-carbonitrile, its unique combination of indole and cyano moieties sets it apart. Similar compounds include other indole derivatives, such as 5-cyanoindole and related heterocycles .

Properties

Molecular Formula

C9H7N3

Molecular Weight

157.17 g/mol

IUPAC Name

6-amino-1H-indole-5-carbonitrile

InChI

InChI=1S/C9H7N3/c10-5-7-3-6-1-2-12-9(6)4-8(7)11/h1-4,12H,11H2

InChI Key

HKPUSGCHCQMFOG-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=CC(=C(C=C21)C#N)N

Origin of Product

United States

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